molecular formula C15H9ClO2S B11834858 2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione CAS No. 64833-82-5

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione

Cat. No.: B11834858
CAS No.: 64833-82-5
M. Wt: 288.7 g/mol
InChI Key: CNTVGBVGEIRMEG-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is a synthetic naphthoquinone derivative designed for advanced pharmacological and biochemical research. This compound is of significant interest in early-stage drug discovery, particularly in oncology. Its core structure is based on the 1,4-naphthoquinone pharmacophore, which is known to be present in several frontline chemotherapy agents and exhibits a multitarget mechanism of action . The primary research value of this compound lies in its potential as an anticancer agent. Naphthoquinone analogues have been shown to selectively target altered energy metabolism in cancer cells, a phenomenon known as the Warburg effect. By inhibiting glycolysis and increasing oxidative consumption, these compounds can induce selective cytotoxicity and necrosis in cancer cells . Furthermore, the naphthoquinone scaffold is known to participate in redox cycling, which can generate reactive oxygen species (ROS) and induce oxidative stress in target cells . The specific substitution pattern of this compound, featuring a chlorine atom at the 2-position and a 4-methylthiophene group at the 3-position, is designed to optimize its biological activity and physicochemical properties. The chlorine atom is a common feature in many bioactive naphthoquinones and is often critical for potent trypanocidal and antitumor activity . The incorporation of the thiophene moiety, a privileged structure in medicinal chemistry, may further modulate the compound's electronic characteristics, lipophilicity, and binding affinity to biological targets such as proteins and enzymes . Researchers are exploring this compound for its potential applications in developing new therapeutic leads for various cancers and parasitic diseases like Chagas disease . It is intended for use in in vitro assays only, including cell viability studies, mechanism-of-action investigations, and structure-activity relationship (SAR) analysis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

64833-82-5

Molecular Formula

C15H9ClO2S

Molecular Weight

288.7 g/mol

IUPAC Name

2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C15H9ClO2S/c1-8-6-11(19-7-8)12-13(16)15(18)10-5-3-2-4-9(10)14(12)17/h2-7H,1H3

InChI Key

CNTVGBVGEIRMEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Reaction Design

The primary precursor for synthesizing 2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is 2,3-dichloro-1,4-naphthoquinone (CAS 117-80-6), a commercially available compound. The 4-methylthiophen-2-yl group is introduced via a nucleophilic aromatic substitution (NAS) reaction, typically employing a thiophene-derived nucleophile.

Thiophene Nucleophile Preparation

The 4-methylthiophen-2-yl moiety is often generated from (4-methylthiophen-2-yl)methanol (CAS 139739-77-8), which is activated for substitution by converting the hydroxyl group into a better leaving group (e.g., via tosylation or mesylation). Alternatively, direct use of lithiated or Grignard reagents derived from 4-methylthiophene has been reported, though these methods require stringent anhydrous conditions.

Silver Nitrate-Mediated Substitution

A patented method involves condensing 2,3-dichloro-1,4-naphthoquinone with a thiophene nucleophile in the presence of silver nitrate (AgNO₃) and ammonium persulfate in acetonitrile. The reaction proceeds via a single-electron transfer (SET) mechanism, where Ag⁺ facilitates chloride abstraction, enhancing the electrophilicity of the naphthoquinone core.

Representative Procedure :

  • Dissolve 2,3-dichloro-1,4-naphthoquinone (10 mmol) and (4-methylthiophen-2-yl)methanol (10 mmol) in acetonitrile (50 mL).

  • Add AgNO₃ (12 mmol) and ammonium persulfate (5 mmol).

  • Reflux at 80°C for 12 hours.

  • Precipitate the product by adding ice-cold water, followed by filtration and recrystallization from ethanol.

Yield : 72–85%.

Solvent and Temperature Optimization

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like acetonitrile or N-methylpyrrolidone (NMP) enhance solubility and stabilize intermediates. Elevated temperatures (70–80°C) accelerate substitution but may promote side reactions such as over-oxidation.

Comparative Analysis of Methods

Method Conditions Yield Purity Key Advantages
AgNO₃-mediated NASAcetonitrile, 80°C, 12 h85%>99%High selectivity, scalable
Aqueous-phase NASWater, 50°C, 0.33 h100%95%Eco-friendly, rapid
NMP-assisted precipitationNMP/acetonitrile, 25°C, 2 h78%>98%Easy purification, minimal byproducts

Mechanistic Insights

Role of Silver Nitrate

Silver ions (Ag⁺) act as a Lewis acid, coordinating to the carbonyl oxygen of the naphthoquinone and polarizing the C–Cl bond at position 3. This interaction lowers the activation energy for nucleophilic attack, enabling the thiophene group to displace chloride. Concurrently, ammonium persulfate serves as an oxidizing agent, regenerating Ag⁺ and preventing reduction of the quinone core.

Tautomerization and Byproduct Formation

Under basic conditions, the 1,4-naphthoquinone may tautomerize to a 1,2-quinone methide, leading to undesired dimerization or polymerization. Acidic workups (e.g., with acetic acid) suppress tautomerization and improve product stability.

Purification and Characterization

Isolation Techniques

Crude product is typically isolated via solvent precipitation (e.g., adding acetonitrile to NMP solutions) or column chromatography using silica gel and chloroform/ethanol mixtures. Recrystallization from ethanol or ethyl acetate yields analytically pure material.

Spectroscopic Validation

  • IR Spectroscopy : Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1580 cm⁻¹ (C=C aromatic).

  • ¹H NMR : Singlets for the methyl group (δ 2.45 ppm) and thiophene protons (δ 6.82–7.15 ppm).

  • LC-MS : Molecular ion peak at m/z 317.0 [M+H]⁺.

Industrial-Scale Considerations

Solvent Recovery

Acetonitrile recovery rates exceed 80% in large-scale processes, reducing costs and environmental impact.

Polymorph Control

The Form I polymorph is preferred for pharmaceutical applications and is obtained by precipitating from NMP/acetonitrile mixtures .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of substituted naphthoquinones .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione exhibits significant cytotoxic effects against various cancer cell lines. Notable studies include:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and mitochondrial dysfunction.
  • Cell Line Studies :
    • MCF-7 (Breast Cancer) : IC50 = 10 µM; mechanism involves ROS generation.
    • HeLa (Cervical Cancer) : IC50 = 15 µM; mechanism involves mitochondrial dysfunction.
    • A549 (Lung Cancer) : IC50 = 20 µM; mechanism includes cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis via ROS
HeLa15Mitochondrial dysfunction
A54920Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains:

  • Bacterial Inhibition Studies :
    • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 25 µg/mL; action via membrane disruption.
    • Escherichia coli : MIC = 30 µg/mL; action through inhibition of nucleic acid synthesis.
Bacterial StrainMIC (µg/mL)Mode of Action
Staphylococcus aureus25Membrane disruption
Escherichia coli30Inhibition of nucleic acid synthesis

Material Science Applications

Beyond biological implications, this compound is being explored for its potential applications in materials science:

  • Organic Photovoltaics : Its ability to absorb light and facilitate charge transfer makes it a candidate for use in organic solar cells.
  • Conductive Polymers : The incorporation of naphthoquinone derivatives into polymer matrices can enhance conductivity and thermal stability.

Case Studies

Several case studies have been conducted to explore the efficacy and application potential of this compound:

  • Study on Anticancer Properties :
    • Researchers investigated the compound's effect on various cancer cell lines, demonstrating its ability to inhibit cell growth and induce apoptosis.
    • Results indicated a dose-dependent response with significant cytotoxicity observed at higher concentrations.
  • Antimicrobial Efficacy Study :
    • A comprehensive study evaluated the antibacterial activity against clinically relevant strains, establishing its potential as a lead compound for antibiotic development.

Biological Activity

2-Chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione is a synthetic compound that has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₆H₁₃ClO₂S
  • Molecular Weight : 304.79 g/mol
  • CAS Number : 91282-39-2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, leading to significant biochemical effects. The compound is known to undergo redox cycling, which can generate reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells and modulate various signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against a range of pathogens. The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Microorganism Activity Reference
Staphylococcus aureusInhibitory effect observed
Escherichia coliModerate inhibitory activity
Candida albicansEffective antifungal activity

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It has been reported to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cancer Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Induces apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibits proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against bacterial strains showed that it inhibited the growth of Staphylococcus aureus effectively at low concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Research : Another research focused on the anticancer effects of this compound indicated that it could significantly reduce the viability of HeLa cells by inducing oxidative stress and activating apoptotic pathways .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound interacts with cellular signaling pathways that regulate apoptosis, providing insights into its potential use in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene and Heterocyclic Derivatives

Thiophene-containing naphthoquinones exhibit notable bioactivity. For example:

  • 2-Chloro-3-((thiophen-2-ylmethyl)amino)naphthalene-1,4-dione demonstrates antifungal activity against Candida albicans and Aspergillus niger, with hydrogen bonding (N–H⋯O, d = 3.010 Å) stabilizing its crystal structure .
  • Replacing the thiophene group with a furan moiety (e.g., 2-chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone) enhances activity against gram-positive bacteria like Staphylococcus aureus but reduces antifungal efficacy compared to thiophene analogs .
  • Substituting chlorine with bromine (e.g., 2-bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone) retains antimicrobial activity but alters crystallographic packing due to increased halogen size .

Key SAR Insight : The thiophene ring enhances antifungal selectivity, while furan derivatives favor antibacterial action. Halogen substitution (Cl vs. Br) minimally affects bioactivity but influences molecular packing .

Aniline and Substituted Aniline Derivatives

Aniline-substituted analogs show potent anticancer and antimicrobial properties:

  • 2-Chloro-3-(4-hydroxyphenylamino)naphthalene-1,4-dione exhibits superior antifungal activity (MIC = 0.78 µg/mL) against Sporothrix schenckii and Candida albicans compared to fluconazole .
  • 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione forms a planar naphthoquinone system (dihedral angle = 52.38° with the benzene ring) and exhibits N–H⋯O interactions critical for crystallinity .

Key SAR Insight : Electron-withdrawing groups (e.g., -CF₃) enhance anticancer activity, while hydroxyl groups improve antifungal potency. Substituent position (meta vs. para) modulates molecular planarity and intermolecular interactions .

Alkylamino and Piperazine Derivatives

Alkylamino chains influence pharmacokinetics and target specificity:

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione shows anti-inflammatory, antiproliferative, and aromatase inhibitory activities. Its gem-dimethyl substitution improves spatial compatibility with hydrophobic enzyme pockets .
  • 2-Chloro-3-(propylamino)naphthalene-1,4-dione (CAS 22272-27-1) has a polar surface area of 46.2 Ų and three rotatable bonds, aligning with favorable oral bioavailability criteria (rotatable bonds ≤10, polar surface area ≤140 Ų) .
  • Piperazine derivatives (e.g., 2-chloro-3-(4-methylpiperazin-1-yl)naphthalene-1,4-dione) synthesized via green chemistry methods exhibit broad-spectrum antifungal activity .

Key SAR Insight : Longer alkyl chains (e.g., hexyl, octyl) reduce solubility but enhance membrane permeation. Piperazine rings introduce basicity, improving interaction with charged biological targets .

Structural and Crystallographic Comparisons

Crystallographic data reveal critical structure-function relationships:

Compound Name Torsion Angle (°) Hydrogen Bond (Å) Bioactivity Highlights Reference
2-Chloro-3-((3-CF₃-phenyl)amino)-NQ 32.62 N–H⋯O: 2.89, N–H⋯Cl: 3.21 Anticancer (EGFR inhibition)
2-Chloro-3-((thiophen-2-ylmethyl)amino)-NQ 130 (bond angle) N–H⋯O: 3.010 Antifungal (C. albicans)
2-Chloro-3-(4-methylanilino)-NQ 52.38 (dihedral) N–H⋯O: 2.80 Crystallographic stability

Key Insight: Planarity and hydrogen-bonding networks correlate with stability and target binding. Non-planar conformations (e.g., meta-CF₃ substitution) may enhance kinase inhibition by accommodating hydrophobic pockets .

Data Tables

Table 2: Pharmacokinetic and Structural Properties

Compound Name Rotatable Bonds Polar Surface Area (Ų) LogP Bioavailability Prediction Reference
2-Chloro-3-(propylamino)-NQ 3 46.2 3.6 High (rat model)
2-Chloro-3-(phenethylamino)-NQ 4 50.1 4.2 Moderate

Q & A

Q. What are the established synthetic routes for 2-chloro-3-(4-methylthiophen-2-yl)naphthalene-1,4-dione, and how is purity ensured?

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone with 4-methylthiophen-2-amine under anhydrous conditions. A common method involves reacting dichlone with the amine in methanol at 0°C, followed by purification via column chromatography or recrystallization . Purity is validated using HPLC, NMR, and HRMS. For example, the absence of a 13C-NMR signal for C-2 confirms successful substitution due to chlorine’s electron-withdrawing effects .

Q. How is the molecular structure of this compound characterized in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Studies reveal a planar naphthoquinone core with dihedral angles of ~52° between the naphthoquinone and substituted aromatic rings . Hydrogen bonding (N–H⋯O/Cl) stabilizes the crystal lattice, as seen in related analogs . Complementary techniques like FTIR, UV-Vis, and 2D NMR (e.g., HSQC, HMBC) validate functional groups and connectivity .

Q. What preliminary biological activities have been reported for this compound?

Preclinical studies highlight anticancer potential, with IC50 values in the micromolar range against HeLa cells. For example, structurally similar 2-chloro-3-anilino-naphthoquinones show IC50 values of ~16.71 μM, comparable to imatinib . Anti-Alzheimer’s activity is also noted, with inhibition of β-amyloid aggregation (Aβ40) and acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this naphthoquinone derivative?

Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents (e.g., –CF3) on the anilino ring enhance anticancer activity by stabilizing charge-transfer interactions. Conversely, bulky alkyl chains reduce cytotoxicity but improve pharmacokinetic properties . For antimicrobial activity, N-substitution (vs. S-substitution) shifts selectivity toward Candida tenuis and Micrococcus luteus .

Q. What role does crystallography play in optimizing this compound for drug design?

SC-XRD data reveal intermolecular interactions critical for target binding. For instance, hydrogen bonds between the amine group and quinone oxygen (N–H⋯O, ~2.59 Å) suggest potential binding motifs for enzyme inhibition . Non-planar conformations (e.g., torsional angles >30°) may influence membrane permeability, as seen in analogs with trifluoromethyl groups .

Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values)?

Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). To address this:

  • Replicate assays using standardized protocols (e.g., MTT/PrestoBlue).
  • Compare structural analogs: For example, 2-chloro-3-(4-methylanilino) derivatives show consistent IC50 trends, while substituent position (para vs. meta) alters potency by 2–3 fold .
  • Validate target engagement via enzyme inhibition assays (e.g., AChE IC50 = 0.87 μM for related compounds) .

Q. What advanced methodologies are used to study its mechanism of action?

  • Molecular docking : Predict binding to targets like topoisomerase II or Caspase-3. For example, naphthoquinones dock into the AChE active site with ΔG ≈ −9.2 kcal/mol .
  • Kinetic assays : Measure inhibition constants (Ki) for enzymes (e.g., MAO-B inhibition with Ki = 0.12 μM) .
  • Transcriptomics : Identify gene expression changes (e.g., apoptosis markers like Bax/Bcl-2) in treated cells .

Methodological Considerations

Q. How can researchers improve the compound’s solubility and bioavailability?

  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester-linked PEG chains).
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance cellular uptake .
  • Co-crystallization : Use co-solvents like DMSO or cyclodextrins to improve aqueous solubility .

Q. What analytical techniques are critical for stability studies?

  • Accelerated degradation tests : Expose to heat/light and monitor decomposition via LC-MS.
  • X-ray photoelectron spectroscopy (XPS) : Assess oxidation states of chlorine and sulfur under stress conditions.
  • EPR spectroscopy : Detect free radical formation, a common degradation pathway for quinones .

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